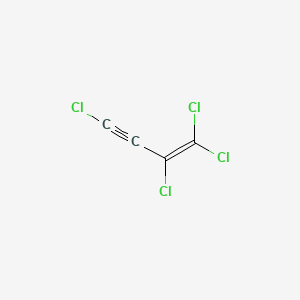
1,1,2,4-Tetrachlorobut-1-en-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,4-Tetrachlorobut-1-en-3-yne is an organic compound with the molecular formula C₄Cl₄ It is a chlorinated derivative of buten-3-yne, characterized by the presence of four chlorine atoms attached to the carbon backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,4-Tetrachlorobut-1-en-3-yne can be synthesized through the chlorination of buten-3-yne. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination of the buten-3-yne molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of chlorine gas over buten-3-yne in a reactor vessel, with the reaction being monitored and controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,4-Tetrachlorobut-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can be employed under appropriate conditions.
Major Products Formed
Oxidation: Chlorinated carboxylic acids or ketones.
Reduction: Less chlorinated derivatives of buten-3-yne.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
1,1,2,4-Tetrachlorobut-1-en-3-yne has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,2,4-Tetrachlorobut-1-en-3-yne involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrachloroethane: Another chlorinated organic compound with similar properties.
1,2,2,4-Tetrachlorobutane: Shares structural similarities but differs in the position of chlorine atoms.
1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane: A fluorinated and chlorinated derivative with distinct chemical behavior.
Uniqueness
1,1,2,4-Tetrachlorobut-1-en-3-yne is unique due to its specific arrangement of chlorine atoms and the presence of a triple bond in its structure
Propriétés
Numéro CAS |
5658-91-3 |
|---|---|
Formule moléculaire |
C4Cl4 |
Poids moléculaire |
189.8 g/mol |
Nom IUPAC |
1,1,2,4-tetrachlorobut-1-en-3-yne |
InChI |
InChI=1S/C4Cl4/c5-2-1-3(6)4(7)8 |
Clé InChI |
YOKYQLFAWHTQRR-UHFFFAOYSA-N |
SMILES canonique |
C(#CCl)C(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


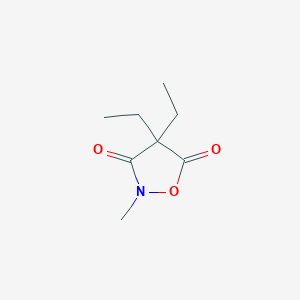
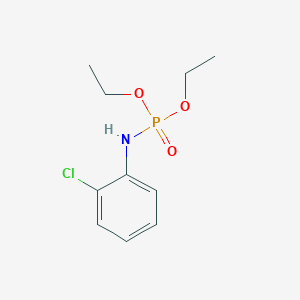
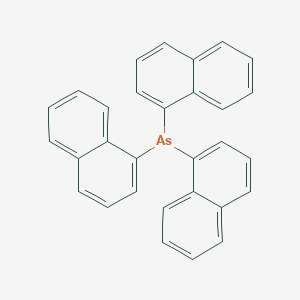
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
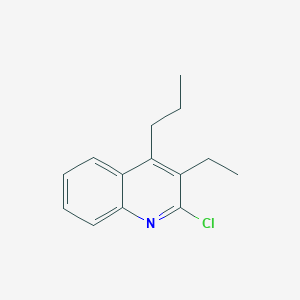
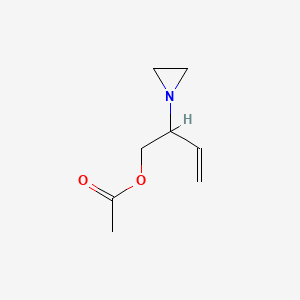
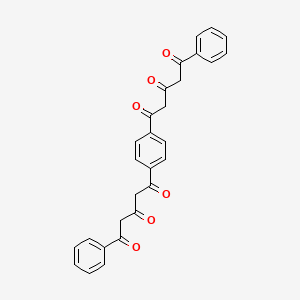
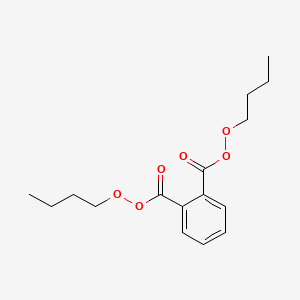
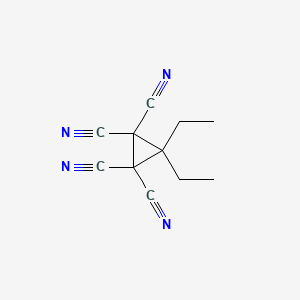
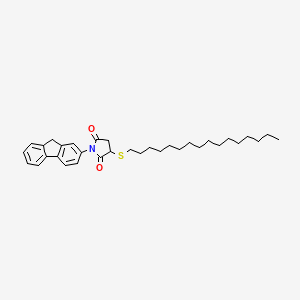
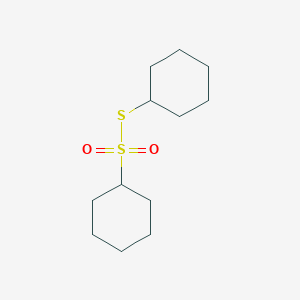
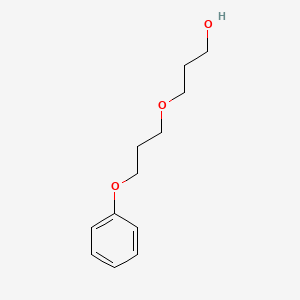
![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
![N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide](/img/structure/B14734293.png)
